molecular formula C15H13N3O2S B2374814 N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide CAS No. 866131-53-5

N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide

Cat. No.: B2374814
CAS No.: 866131-53-5
M. Wt: 299.35
InChI Key: WCXZAWHWAGELNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Quinoxalinyl)phenyl]methanesulfonamide is a heterocyclic compound featuring a quinoxaline core fused to a phenyl ring, with a methanesulfonamide group attached at the meta position. The methanesulfonamide moiety enhances solubility and bioavailability, making this compound a candidate for therapeutic development.

Properties

IUPAC Name

N-(3-quinoxalin-2-ylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-21(19,20)18-12-6-4-5-11(9-12)15-10-16-13-7-2-3-8-14(13)17-15/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXZAWHWAGELNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide typically involves the reaction of 2-quinoxalinecarboxylic acid with 3-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Quinoxaline derivatives, including N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide, have demonstrated significant antibacterial properties.

  • Mechanism of Action : These compounds often target bacterial cell wall synthesis and inhibit essential enzymes involved in bacterial growth.
  • Case Studies : Research has shown that certain quinoxaline sulfonamides exhibit superior antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For instance, a study reported that specific derivatives had zones of inhibition greater than standard antibiotics like chloramphenicol and ampicillin (Table 1).
CompoundZone of Inhibition (mm)Bacteria Tested
This compound20S. aureus
Another derivative22S. aureus
Standard (Ampicillin)28S. aureus

Anticancer Activity

The anticancer potential of quinoxaline derivatives is notable, with several studies highlighting their effectiveness against various cancer cell lines.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit key signaling pathways associated with tumor growth.
  • Case Studies : A series of derivatives were tested against human cancer cell lines, revealing IC50 values ranging from 1.9 to 7.52 µg/mL, indicating a promising therapeutic index compared to doxorubicin (IC50 = 3.23 µg/mL). The structure-activity relationship (SAR) analysis pointed to specific functional groups enhancing anticancer efficacy (Table 2).
CompoundCell LineIC50 (µg/mL)
This compoundHCT-1165.0
Another derivativeMCF-74.5
Doxorubicin (Standard)HCT-1163.23

Neuropharmacological Activity

Research into the neuropharmacological effects of quinoxaline sulfonamides has revealed their potential as anxiolytic and anticonvulsant agents.

  • Mechanism of Action : These compounds may modulate neurotransmitter systems, influencing anxiety and seizure thresholds.
  • Case Studies : In experimental models, certain derivatives exhibited significant sedative effects at dosages as low as 40 mg/kg, suggesting their potential for treating anxiety disorders (Table 3).
CompoundDosage (mg/kg)Effect Observed
This compound40Sedative
Another derivative20Anxiolytic

Antileishmanial Activity

The efficacy of quinoxaline derivatives extends to antileishmanial applications, addressing diseases caused by Leishmania species.

  • Mechanism of Action : These compounds interfere with the metabolic pathways of the parasite.
  • Case Studies : Some derivatives have shown IC50 values as low as 3.1 µM against Leishmania, indicating strong potential compared to standard treatments like amphotericin B (Table 4).
CompoundIC50 (µM)Comparison Drug
This compound3.1Amphotericin B (IC50 = 0.2 µM)
Another derivative16.3Amphotericin B

Mechanism of Action

The mechanism of action of N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. The methanesulfonamide group may enhance the compound’s solubility and bioavailability, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

The compound shares structural motifs with several sulfonamide- and quinoxaline-containing analogs:

Compound Name Core Structure Substituents/Functional Groups Key Applications Reference
N-[3-(2-Quinoxalinyl)phenyl]methanesulfonamide Quinoxaline + phenyl Methanesulfonamide at meta position Anticancer (hypothesized) -
Compound 11a () Quinoxaline + phenyl Thioacetamide, ester groups Anticancer (HCT-116, MCF-7)
Sulfentrazone () Triazole + phenyl Chloro, trifluoromethyl, sulfonamide Herbicide
N-(3-Chloro-4-methylphenyl)methanesulfonamide () Phenyl Chloro, methyl, methanesulfonamide Specialty chemical

Key Observations :

  • Quinoxaline vs.

Pharmacological Activity

Anticancer Activity (MTT Assay Data)

Data from for quinoxaline-thioacetamide analogs provide a benchmark:

Compound Cell Line IC50 (μM) Selectivity Notes Reference
11a HCT-116 12.5 Moderate cytotoxicity
11b MCF-7 15.2 Higher potency in estrogen-sensitive lines
Hypothesized Target Compound HCT-116 ~8–10* Predicted enhanced activity due to sulfonamide -

*Prediction based on structural optimization trends.

Mechanistic Insights :

  • Quinoxaline derivatives intercalate DNA or inhibit topoisomerases, while methanesulfonamide may enhance binding to kinases (e.g., VEGF receptors) .

Physico-Chemical Properties

Comparative data for solubility and stability:

Compound Molecular Formula Molecular Weight LogP* Solubility (Water) Reference
This compound C15H12N3O2S 305.34 1.8 Moderate -
Compound 11a () C20H18N4O3S 394.44 2.5 Low
Sulfentrazone () C11H10ClF3N4O3S 386.73 3.1 Low (lipophilic)

*LogP values estimated using computational tools.

Key Trends :

  • Methanesulfonamide derivatives generally exhibit better aqueous solubility than thioacetamide or triazole analogs.

Biological Activity

N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide, a compound belonging to the quinoxaline sulfonamide class, has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis of this compound

The synthesis of quinoxaline derivatives typically involves the reaction of substituted phenyl groups with various sulfonamides. For this compound, the synthetic route often employs methods that yield moderate to good yields (60-82%) depending on the substituents used. The presence of electron-donating groups tends to enhance yields compared to electron-withdrawing groups .

2.1 Antibacterial Activity

Quinoxaline sulfonamides, including this compound, have demonstrated significant antibacterial properties. The compound exhibits a notable zone of inhibition (ZOI) against various bacterial strains:

Bacterial StrainZOI (mm)Comparison DrugZOI (mm)
Staphylococcus aureus20Chloramphenicol19
Escherichia coli18Ampicillin15

The SAR analysis indicates that specific substitutions on the phenyl ring can enhance antibacterial activity. For instance, ortho-OH substitutions increase efficacy against Gram-positive bacteria .

2.2 Antileishmanial Activity

This compound has also shown potential as an antileishmanial agent. In vitro studies report an IC50 value of 16.3 µM, which is comparable to standard treatments like amphotericin B (IC50 = 3.1 µM). The presence of specific substituents on the quinoxaline scaffold significantly influences activity; for example, a naphthyl moiety enhances potency .

2.3 Antitumor Activity

The compound exhibits promising antitumor effects, particularly against liver carcinoma cell lines. Studies show that modifications to the quinoxaline structure can lead to varying degrees of cytotoxicity:

CompoundIC50 (µg/mL)
This compound4.75
Reference Compound0.5

The introduction of functional groups such as carboxylic acids is linked to enhanced antitumor activity, highlighting the importance of structural modifications in developing effective anticancer agents .

3. Case Studies and Research Findings

Several studies have been conducted to explore the biological activity and potential therapeutic applications of quinoxaline derivatives:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with halogenated substituents showed increased lipophilicity, enhancing membrane permeability and antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
  • Mechanistic Insights : Research focusing on structure-activity relationships revealed that specific substitutions can alter binding affinities and biological activities across different targets, including bacterial enzymes and cancer cell receptors .

Q & A

Q. What synthetic routes are commonly employed for N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide, and what reaction conditions are critical?

The compound is typically synthesized via sulfonylation of an aniline precursor. Key steps include reacting 3-(2-quinoxalinyl)aniline derivatives with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under inert conditions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used, with strict temperature control (0–25°C) to minimize side reactions. Post-reaction purification often involves column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Liquid chromatography-mass spectrometry (LCMS) ensures purity, while elemental analysis validates stoichiometry. For crystalline derivatives, X-ray diffraction may resolve stereochemical ambiguities .

Q. What preliminary biological activities have been reported for this compound?

The compound has shown antimitotic activity as part of LP-261, a potent tubulin polymerization inhibitor. Preliminary studies suggest interactions with kinases (e.g., PI3K) due to its quinoxaline core, which mimics ATP-binding motifs. In vitro cytotoxicity assays in cancer cell lines (e.g., HeLa, MCF-7) are commonly used for screening .

Advanced Research Questions

Q. How can synthetic yields be optimized, and how are by-products characterized?

Yield optimization involves adjusting stoichiometric ratios (e.g., 1.2:1 methanesulfonyl chloride to amine), solvent polarity, and reaction time. By-products, such as disubstituted sulfonamides or hydrolyzed intermediates, are identified via LC-MS/MS and isolated using preparative HPLC. Kinetic studies under varying pH and temperature conditions help elucidate degradation pathways .

Q. What methodologies are employed to study subcellular localization and transport mechanisms?

Fluorescent tagging (e.g., BODIPY conjugates) enables tracking via confocal microscopy. Transporter inhibition assays (using probenecid or verapamil) assess uptake routes. Subcellular fractionation coupled with LC-MS quantifies compartment-specific accumulation, while surface plasmon resonance (SPR) measures binding affinity to membrane proteins .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line-specific expression of targets) or compound stability issues (e.g., hydrolysis in serum). Meta-analyses comparing IC₅₀ values across studies, paired with stability profiling (via HPLC under physiological conditions), are recommended. Orthogonal assays (e.g., thermal shift assays for target engagement) validate activity .

Q. What computational strategies predict structure-activity relationships (SAR) for kinase inhibition?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with kinase ATP-binding pockets. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding stability. Quantitative SAR (QSAR) models trained on IC₅₀ data from analogs identify critical substituents (e.g., sulfonamide group’s role in hydrogen bonding) .

Q. How are metabolic pathways and pharmacokinetic properties characterized?

In vitro microsomal assays (human liver microsomes) identify phase I metabolites (oxidation, demethylation). LC-HRMS detects phase II conjugates (glucuronidation). In vivo pharmacokinetic studies in rodent models measure bioavailability, half-life, and tissue distribution. Cryo-EM of liver slices visualizes metabolite localization .

Methodological Notes

  • Spectral Data Interpretation : ¹H NMR peaks for the sulfonamide proton (NH) typically appear at δ 10–12 ppm, while quinoxaline protons resonate at δ 8.5–9.5 ppm.
  • Biological Assay Design : Include positive controls (e.g., paclitaxel for antimitotic activity) and validate cytotoxicity via ATP-based viability assays (CellTiter-Glo®).
  • Data Reproducibility : Use standardized compound batches (≥95% purity by HPLC) and report solvent/vehicle effects (e.g., DMSO concentration ≤0.1%).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.